methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate
Description
Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a methyl carboxylate ester at the 3-position and a 2-chlorophenoxymethyl substituent at the 1-position of the pyrazole ring. This compound is part of a broader class of pyrazole-based molecules with applications in medicinal chemistry, agrochemicals, and materials science. The 2-chlorophenoxy group introduces steric and electronic effects that influence reactivity and biological activity.
Properties
IUPAC Name |
methyl 1-[(2-chlorophenoxy)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-12(16)10-6-7-15(14-10)8-18-11-5-3-2-4-9(11)13/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPSGPVLANYZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701184290 | |
| Record name | Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701184290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958133-25-0 | |
| Record name | Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958133-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701184290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 2-chlorophenol with methyl 1H-pyrazole-3-carboxylate in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The chlorophenoxy group can interact with enzyme active sites, while the pyrazole ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
2-Chloro vs. 3-Chloro Substitution
- 1-[(2-Chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1004193-30-9): Introduction of a nitro group at the 4-position increases electron-withdrawing effects, altering solubility and reactivity .
Dichloro Substitutions
- 1-((2,5-Dichlorophenoxy)methyl)-1H-pyrazole-3-carboxylic acid (CAS 1006474-43-6): Molecular weight: 287.10 g/mol The additional chlorine atom enhances lipophilicity, which may improve membrane permeability in biological systems .
Functional Group Variations
Carboxylic Acid vs. Methyl Ester
- 1-Methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0): Melting point: 150–152°C The absence of the phenoxy substituent results in lower molecular complexity and distinct crystallographic behavior .
Sulfanyl and Triazole Modifications
- Methyl 1-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-1H-pyrazole-3-carboxylate (CAS 956392-66-8): Molecular formula: $ \text{C}9\text{H}{12}\text{N}6\text{O}2\text{S} $ Molecular weight: 263.21 g/mol The sulfanyl-triazole moiety introduces hydrogen-bonding capabilities, impacting solubility and stability .
Physical and Chemical Properties
*Calculated based on structural formula.
Biological Activity
Methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.
- Chemical Formula : C₁₂H₁₁ClN₂O₃
- Molecular Weight : 266.68 g/mol
- CAS Number : 958133-25-0
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in various metabolic pathways, influencing processes such as inflammation and cell proliferation.
- Receptor Modulation : It can interact with receptors that are crucial in signaling pathways, potentially altering cellular responses to external stimuli.
- Impact on Cell Signaling Pathways : The compound may modulate pathways related to apoptosis and cell growth, which are vital in cancer biology.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Properties :
- Studies have shown that derivatives of pyrazole compounds, including this one, possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against MCF7 and NCI-H460 cell lines, indicating potent antitumor activity .
-
Anti-inflammatory Effects :
- The compound has been investigated for its potential to reduce inflammation through the modulation of inflammatory mediators and pathways, making it a candidate for treating inflammatory diseases .
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Antimicrobial Activity :
- Preliminary studies suggest that the compound may exhibit antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for infections .
Research Findings
A summary of key research findings related to the biological activity of this compound is provided in the following table:
| Study Reference | Biological Activity | Cell Line Tested | IC50 Value (µM) |
|---|---|---|---|
| Bouabdallah et al. | Anticancer | MCF7 | 3.79 |
| Wei et al. | Anticancer | A549 | 26 |
| Xia et al. | Antitumor | NCI-H460 | 42.30 |
| Fan et al. | Cytotoxicity | A549 | 0.39 |
Case Studies
Several case studies have highlighted the potential applications of this compound:
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Cancer Therapeutics :
- A study focusing on pyrazole derivatives demonstrated that certain modifications to the pyrazole ring significantly enhanced anticancer activity, suggesting that this compound could be optimized for improved efficacy against resistant cancer types.
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Inflammatory Disorders :
- Research into anti-inflammatory agents has shown that compounds similar to this compound can inhibit key inflammatory pathways, presenting a promising avenue for treating conditions like rheumatoid arthritis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
